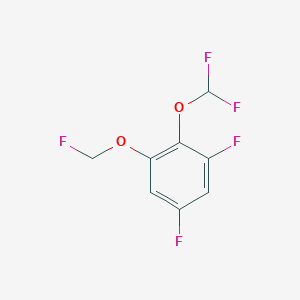
(2',6'-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile typically involves the following steps:
Nitrile Formation: The acetonitrile group can be introduced through a reaction involving a suitable precursor, such as a halogenated biphenyl derivative, with a nitrile source like sodium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile may involve large-scale halogenation and nitrile formation processes, optimized for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield biphenyl derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced biphenyl compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its interactions with biological systems, including its potential as a ligand for certain receptors.
Medicine: Research may explore its potential therapeutic properties or its use as a precursor for pharmaceutical compounds.
Industry: The compound could be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile exerts its effects depends on its specific interactions with molecular targets. These may include:
Binding to Receptors: The compound may act as a ligand, binding to specific receptors and modulating their activity.
Enzyme Inhibition or Activation: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Interaction with Cellular Components: The compound could interact with cellular membranes or other components, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2’,6’-Dichloro-biphenyl-2-yl)-acetonitrile: Lacks the fluorine atom, which may affect its chemical properties and reactivity.
(2’,6’-Fluoro-biphenyl-2-yl)-acetonitrile: Lacks the chlorine atoms, leading to different chemical behavior.
(2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-methanol: Contains a hydroxyl group instead of the nitrile group, resulting in different reactivity and applications.
Uniqueness
The unique combination of chlorine, fluorine, and acetonitrile groups in (2’,6’-Dichloro-6-fluoro-biphenyl-2-yl)-acetonitrile imparts distinct chemical properties, making it valuable for specific research and industrial applications. Its reactivity and potential interactions with biological systems may differ significantly from those of similar compounds.
Properties
Molecular Formula |
C14H8Cl2FN |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-3-fluorophenyl]acetonitrile |
InChI |
InChI=1S/C14H8Cl2FN/c15-10-4-2-5-11(16)14(10)13-9(7-8-18)3-1-6-12(13)17/h1-6H,7H2 |
InChI Key |
LOHDTECFGKLXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC=C2Cl)Cl)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


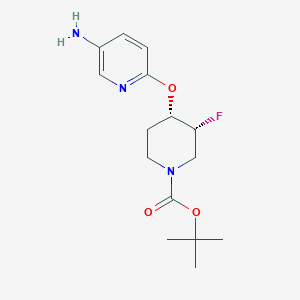



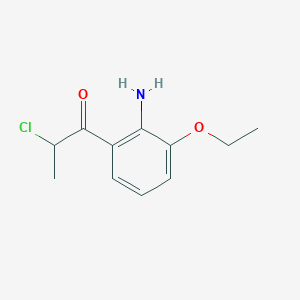
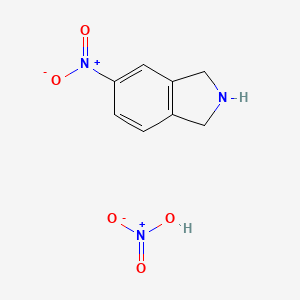
![3-[4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-(methylamino)propanoic acid](/img/structure/B14055700.png)
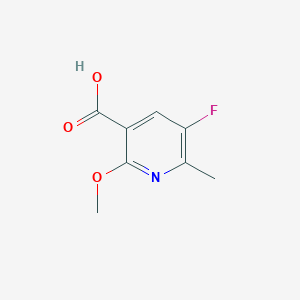
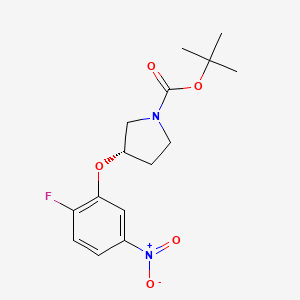

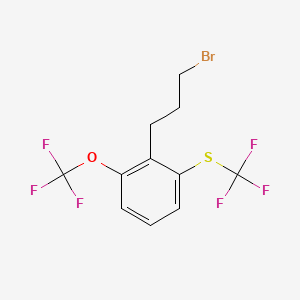
![4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-amine](/img/structure/B14055724.png)
